HO-Peg6-CH2cooh
Overview
Description
HO-Peg6-CH2cooh: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a PEG-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to induce the degradation of specific proteins within cells by leveraging the ubiquitin-proteasome system. This compound is significant in the field of chemical biology and medicinal chemistry due to its role in facilitating selective protein degradation .
Mechanism of Action
Target of Action
HO-Peg6-CH2cooh is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be degraded by the ubiquitin-proteasome system . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
The mode of action of this compound involves the selective degradation of target proteins . The compound exploits the intracellular ubiquitin-proteasome system to achieve this . The E3 ubiquitin ligase ligand in the compound binds to the E3 ubiquitin ligase, while the other ligand binds to the target protein . This brings the target protein close to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By selectively targeting proteins for degradation, this compound can influence various cellular processes that are regulated by these proteins .
Pharmacokinetics
As a protac linker, it is expected to have properties that allow it to effectively enter cells and facilitate the degradation of target proteins .
Result of Action
The result of the action of this compound is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins .
Action Environment
The action of this compound is influenced by the intracellular environment . Factors such as the presence of the target protein and E3 ubiquitin ligase, the functionality of the ubiquitin-proteasome system, and the ability of the compound to enter cells can all influence its action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-Peg6-CH2cooh typically involves the reaction of polyethylene glycol with a carboxylic acid derivative. The process begins with the activation of the carboxylic acid group, followed by its reaction with the hydroxyl group of polyethylene glycol. This reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: HO-Peg6-CH2cooh undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amidation: Reaction with amines to form amides.
Substitution: Nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Amidation: Involves the use of amines and coupling agents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Substitution: Utilizes nucleophiles such as halides or thiols under basic conditions.
Major Products:
Esters: Formed from esterification reactions.
Amides: Resulting from amidation reactions.
Substituted PEG derivatives: Produced from nucleophilic substitution reactions
Scientific Research Applications
HO-Peg6-CH2cooh has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules, particularly in the development of PROTACs.
Biology: Facilitates the study of protein degradation pathways and the role of specific proteins in cellular processes.
Medicine: Potential therapeutic applications in targeting and degrading disease-associated proteins, offering a novel approach to drug development.
Industry: Utilized in the production of advanced materials and drug delivery systems .
Comparison with Similar Compounds
- HO-Peg4-CH2cooh
- HO-Peg8-CH2cooh
- HO-Peg12-CH2cooh
Comparison: HO-Peg6-CH2cooh is unique due to its specific chain length, which provides an optimal balance between flexibility and rigidity, making it suitable for various applications in PROTAC synthesis. Compared to shorter or longer PEG linkers, this compound offers a distinct advantage in terms of solubility and biocompatibility, making it a preferred choice in many research and industrial applications .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O9/c15-1-2-18-3-4-19-5-6-20-7-8-21-9-10-22-11-12-23-13-14(16)17/h15H,1-13H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJUAKUBPXPAOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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